molecular formula C9H7ClN2O3 B13314377 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

Cat. No.: B13314377
M. Wt: 226.61 g/mol
InChI Key: BHQNBVGZBGCNLK-UHFFFAOYSA-N
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Description

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a prop-2-yn-1-yloxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: The pyridine ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Chlorination: The amino group is chlorinated to form the chloro derivative.

    Alkylation: The chloro derivative is alkylated with propargyl alcohol to introduce the prop-2-yn-1-yloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-aminopyridine: Similar structure but lacks the prop-2-yn-1-yloxy group.

    6-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the amino and prop-2-yn-1-yloxy groups.

    2-Chloro-6-aminopyridine: Similar structure but lacks the carboxylic acid and prop-2-yn-1-yloxy groups.

Uniqueness

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which can participate in bioorthogonal reactions, making it useful for bioconjugation and other applications that require site-specific modifications.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

2-chloro-6-(prop-2-ynoxyamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-5-6(9(13)14)4-7(10)11-8/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

BHQNBVGZBGCNLK-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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